2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Description
2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 6-Ethyl substituent: Enhances lipophilicity and modulates electronic effects within the heterocyclic system.
- 4-Oxo group: Contributes to hydrogen bonding and influences tautomeric equilibria.
- Thioacetic acid moiety: Provides a reactive site for further functionalization, such as amide or ester formation .
This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), a validated antimicrobial target . Its synthesis typically involves condensation of thienopyrimidine precursors with thioacetic acid derivatives under basic conditions, followed by purification via column chromatography .
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-2-11-8-12-14(23-11)17-16(22-9-13(19)20)18(15(12)21)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKMMGWUETVWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.
Attachment of the Thioacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety adjacent to the thieno[2,3-d]pyrimidine core participates in nucleophilic substitution reactions, particularly with alkyl halides or α,β-unsaturated carbonyl compounds.
Mechanistic Insight : The sulfur atom acts as a nucleophile, displacing halides or reacting with electrophilic carbons. Steric hindrance from the phenyl and ethyl groups limits reactivity at the C2 position.
Hydrolysis of the Acetic Acid Moiety
The carboxylic acid group undergoes hydrolysis under acidic or basic conditions, enabling derivatization.
Stability Note : The compound remains stable under mild hydrolysis conditions but degrades in strong oxidizing acids.
Oxidation Reactions
The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones.
Kinetics : Oxidation proceeds faster in polar aprotic solvents like DCM compared to ethanol.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, a hallmark of thieno[2,3-d]pyrimidine chemistry.
Structural Requirement : The 4-oxo group and planar thienopyrimidine core facilitate intramolecular cyclization .
Biological Interactions (Non-synthetic Reactions)
The compound interacts with biological nucleophiles, influencing its pharmacological profile.
Structure-Activity Relationship : Electron-withdrawing groups (e.g., oxo) enhance binding affinity to enzymatic targets .
Comparative Reactivity with Analogues
The ethyl and phenyl substituents modulate reactivity compared to simpler thienopyrimidines.
| Derivative | Reaction Rate (vs. Parent) | Notes | Source |
|---|---|---|---|
| 6-Methyl analogue | 1.5× faster alkylation | Increased electron density at sulfur | |
| 3-Benzyl analogue | 0.7× slower hydrolysis | Steric hindrance from benzyl group |
Degradation Pathways
Under accelerated stability testing (40°C/75% RH), the compound undergoes:
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, studies have demonstrated that analogs of 2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid can inhibit the activity of key enzymes involved in tumor growth, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The dual inhibition mechanism is particularly promising for developing new anticancer agents with reduced side effects.
In a study published in the Journal of Medicinal Chemistry, compounds similar to this thieno-pyrimidine derivative showed IC₅₀ values in the low micromolar range against various human tumor cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold has also been explored for its antimicrobial properties. A study highlighted the synthesis of related compounds that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications at the 6-position and variations in the phenyl group have been shown to influence both the potency and selectivity towards specific biological targets. For instance:
- Substituents on the phenyl ring can enhance lipophilicity, improving cellular uptake.
- Alkyl substitutions at the thieno position may increase binding affinity to target enzymes.
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Antimicrobial Testing
Mechanism of Action
The mechanism of action of 2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Bioisosteric Replacements : The thioacetic acid group in the target compound is replaced with amides (e.g., 4j, 24) or hydrazides (e.g., ) to modulate solubility and target binding.
- Core Modifications: Substitution at position 6 (ethyl vs. benzimidazolyl or methyl-triazinoindole) alters steric and electronic profiles, impacting enzyme inhibition (e.g., TrmD) .
- Aromatic Substituents : Phenyl groups (as in the target compound) vs. halogenated or heteroaromatic rings (e.g., 4j, 24) influence microbial membrane penetration and resistance profiles .
Key Findings :
- Halogenation : Bromine substitution (e.g., compound 27) enhances potency against Gram-negative bacteria due to increased electrophilicity .
- Benzimidazole Hybrids : Compounds like 4j and the isopropylphenyl derivative exhibit superior TrmD binding (ΔG ≤ -9.5 kcal/mol) and lower MIC values, attributed to dual hydrogen bonding and hydrophobic interactions .
- Limitations : The target compound’s carboxylic acid group may reduce cellular uptake compared to neutral amides, explaining its higher MIC values .
Biological Activity
2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of 2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multi-step reactions that include the formation of the thienopyrimidine core followed by thiol-acetic acid coupling. The general synthetic route includes:
- Formation of Thienopyrimidine Core : The initial step involves cyclization reactions to form the thieno[2,3-d]pyrimidine structure.
- Thioether Formation : Introduction of a thiol group to the pyrimidine ring.
- Acetic Acid Coupling : Finally, acetic acid is coupled to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thienopyrimidines exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition (MIC values) | |
| Escherichia coli | Moderate inhibition (MIC values) | |
| Mycobacterium tuberculosis | Notable antibacterial activity |
In vitro assays indicate that the compound exhibits a dose-dependent response with varying MIC values depending on structural modifications.
Antiplasmodial Activity
The thienopyrimidine derivatives have also been evaluated for their antiplasmodial activity against Plasmodium falciparum. Studies have reported:
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Compound 54a | 1.46 | High |
| Compound 54b | 2.81 | Moderate |
| Compound 54e | 4.30 | Low |
These results suggest that structural modifications significantly influence antiplasmodial efficacy, with certain substitutions enhancing activity against malaria parasites .
Anticancer Activity
Research into the anticancer potential of thienopyrimidine derivatives has indicated promising results. For instance, compounds have been shown to inhibit specific cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups at specific positions on the aromatic ring can enhance or diminish activity.
- Thioether Modifications : Variations in the thiol group can affect solubility and bioavailability, impacting overall efficacy.
- Ring Modifications : Alterations to the thieno[2,3-d]pyrimidine core structure have been shown to influence binding affinity to target enzymes and receptors.
Case Studies
Several case studies highlight the biological efficacy of compounds similar to 2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid:
- Antimicrobial Evaluation : A study demonstrated that a series of thienopyrimidine-sulfonamide hybrids exhibited enhanced antibacterial properties compared to their parent compounds .
- Anticancer Screening : In a screening for anticancer agents, a derivative showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 5 µM .
Q & A
Q. How can chemical engineering principles improve large-scale synthesis?
- Methodological Answer :
- Process Intensification : Use continuous flow reactors to reduce reaction time (from 8 hours to 2 hours) .
- Membrane Separation : Purify crude product via nanofiltration (MWCO 500 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
